molecular formula C20H20D5NO4 B1165050 Cilomilast-d5

Cilomilast-d5

Cat. No.: B1165050
M. Wt: 348.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 153259-65-5 (unlabeled)

Scientific Research Applications

Pharmacological Properties and Mechanism of Action

Cilomilast is recognized as a second-generation phosphodiesterase 4 (PDE4) inhibitor, predominantly influencing the cyclic AMP-specific isoform PDE4, which is prevalent in pro-inflammatory and immune cells. Its high selectivity for PDE4D over PDE4A, B, and C contributes to its potential efficacy in treating inflammatory airway diseases like asthma and chronic obstructive pulmonary disease (COPD). Notably, cilomilast demonstrates a marked improvement in side effect profiles compared to earlier PDE4 inhibitors, attributed to its molecular properties that potentially limit CNS penetration and its unique binding dynamics at the enzyme's active site (Giembycz, 2001).

Clinical Development and Efficacy

Extensive clinical trials have assessed cilomilast's efficacy in managing COPD. Despite its potential, the results from Phase III trials were mixed, with some showing improvements in lung function and quality of life, while others presented more modest outcomes, leading to reconsideration of its future as a novel therapy for COPD. Nonetheless, cilomilast has demonstrated the ability to maintain pulmonary function, improve health status, and reduce COPD exacerbation rates in several studies (Giembycz, 2006).

Anti-Inflammatory Effects

Cilomilast has exhibited anti-inflammatory properties in various clinical settings. In studies involving patients with COPD, treatment with cilomilast led to significant reductions in CD8+ T-lymphocytes and CD68+ macrophages in bronchial biopsies, indicating its potential in reducing airway tissue inflammatory cells characteristic of COPD. These findings suggest cilomilast as a promising agent for the anti-inflammatory treatment of respiratory diseases (Gamble et al., 2003).

Molecular Insights and Drug Design

Studies revealing the high-resolution crystal structures of PDE4 isoenzymes with various inhibitors, including cilomilast, have provided substantial insights into its mechanism of inhibition. These findings are instrumental in understanding the molecular basis of cilomilast's activity and can facilitate the design of more potent and selective PDE4 inhibitors for treating various diseases, highlighting the significance of cilomilast not only as a therapeutic agent but also as a model compound in drug discovery (Card et al., 2004).

Properties

Molecular Formula

C20H20D5NO4

Molecular Weight

348.45

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.